
4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime is a chemical compound that is widely used in scientific research. It is a thiophene derivative that has been shown to exhibit a range of interesting biological activities.
Mechanism of Action
The mechanism of action of 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, as mentioned above. It may also act by disrupting the function of cell membranes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime are varied and complex. It has been shown to exhibit antifungal and antibacterial effects by disrupting the function of cell membranes. It has also been shown to inhibit the activity of enzymes involved in the breakdown of neurotransmitters, which can lead to changes in brain function. Additionally, it has been shown to have antitumor properties, although the exact mechanism of action is not fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime in lab experiments is its wide range of biological activities. It can be used to study the effects of enzyme inhibition, cell membrane disruption, and neurotransmitter function, among other things. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime. For example, further studies could be done to elucidate its mechanism of action and to identify additional biological activities. It could also be used in combination with other compounds to enhance its effects or to target multiple biological pathways. Additionally, it could be tested in animal models to determine its efficacy and safety for potential use in humans.
Synthesis Methods
The synthesis of 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime can be achieved through a multi-step process. The first step involves the reaction of 2,5-bis(methylthio)thiophene-3-carboxaldehyde with bromine to yield 4-bromo-2,5-bis(methylthio)thiophene-3-carboxaldehyde. The second step involves the reaction of this intermediate with hydroxylamine hydrochloride to yield 4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime.
Scientific Research Applications
4-bromo-2,5-bis(methylthio)thiophene-3-carbaldehyde oxime has been shown to exhibit a range of biological activities that make it useful for scientific research. For example, it has been shown to have antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
properties
IUPAC Name |
(NZ)-N-[[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS3/c1-11-6-4(3-9-10)5(8)7(12-2)13-6/h3,10H,1-2H3/b9-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIHTIIDBKVDIE-OQFOIZHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)Br)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C(=C(S1)SC)Br)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]-N-hydroxymethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

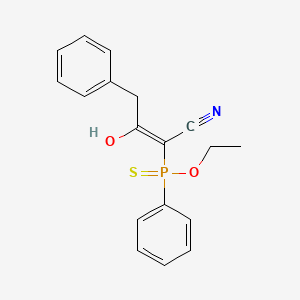
![2-[(2-methyl-2-propen-1-yl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5754463.png)
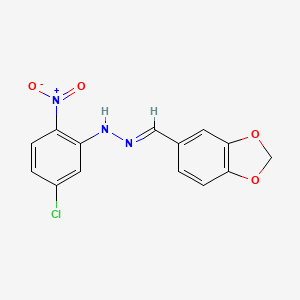

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5754489.png)
![4-methoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5754492.png)
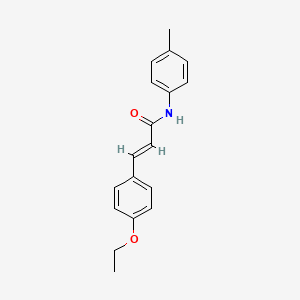
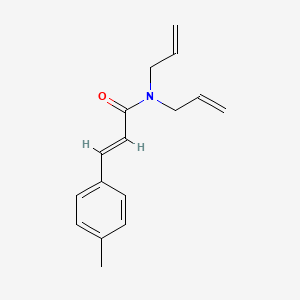
![4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5754504.png)
![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5754506.png)
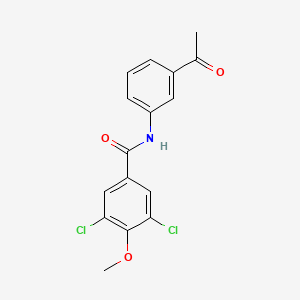
![3-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylic acid](/img/structure/B5754517.png)
![methyl 4-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5754522.png)
![6-ethyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5754533.png)